PCMPA (hydrochloride)

Vue d'ensemble

Description

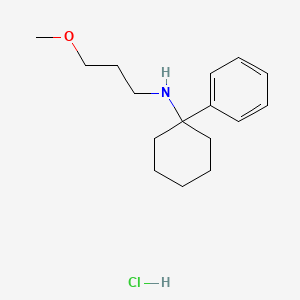

- Sa formule chimique est C₁₆H₂₅NO • HCl, avec un poids moléculaire de 283,8 g/mol.

- Le PCMPA a récemment été identifié comme une drogue susceptible d'être utilisée à des fins abusives, bien que sa pharmacologie reste largement inexplorée .

PCMPA (chlorhydrate):

Méthodes De Préparation

Voies de synthèse : La préparation synthétique du PCMPA implique plusieurs étapes, notamment la cyclisation et les modifications de groupes fonctionnels. Les voies de synthèse spécifiques ne sont pas largement documentées.

Conditions réactionnelles : Les détails sur les conditions réactionnelles pour la synthèse du PCMPA sont rares, mais il implique probablement la cyclisation d'un composé précurseur.

Production industrielle : Les informations concernant les méthodes de production à l'échelle industrielle sont limitées.

Analyse Des Réactions Chimiques

Réactivité : Le PCMPA peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Principaux produits : Les principaux produits dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Chimie : Le potentiel du PCMPA comme sonde chimique pour étudier les interactions des récepteurs ou comme précurseur en synthèse organique.

Biologie : Investigation de ses effets sur les récepteurs neuronaux ou les voies cellulaires.

Médecine : Recherche limitée, mais il pourrait être exploré pour des applications thérapeutiques potentielles.

Industrie : Aucune application industrielle établie à ce jour.

Mécanisme d'action

Cibles : Les cibles moléculaires exactes du PCMPA restent inconnues.

Voies : Des recherches supplémentaires sont nécessaires pour élucider les voies par lesquelles il exerce ses effets.

Applications De Recherche Scientifique

Chemistry: PCMPA’s potential as a chemical probe for studying receptor interactions or as a precursor in organic synthesis.

Biology: Investigating its effects on neuronal receptors or cellular pathways.

Medicine: Limited research, but it could be explored for potential therapeutic applications.

Industry: No established industrial applications yet.

Mécanisme D'action

Targets: The exact molecular targets of PCMPA remain unknown.

Pathways: Further research is needed to elucidate the pathways through which it exerts its effects.

Comparaison Avec Des Composés Similaires

Unicité : L'unicité du PCMPA réside dans sa similitude structurelle avec le PCP tout en ayant des propriétés distinctes.

Composés similaires : D'autres composés apparentés comprennent le PCP, la kétamine et d'autres arylcyclohexylamines.

Activité Biologique

PCMPA (hydrochloride), a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its pharmacological properties.

Overview of PCMPA

PCMPA, chemically known as 2-(4-chlorophenyl)-N-(2-pyridinyl)acetamide hydrochloride, is a derivative of pyridine and has been studied for its effects on various biological systems. Its structure suggests potential interactions with neurotransmitter systems and ion channels, which are crucial for many physiological processes.

Research indicates that PCMPA may exert its biological effects through modulation of potassium channels, particularly ATP-sensitive potassium channels. This modulation can lead to membrane hyperpolarization in various cell types, influencing vascular tone and potentially offering therapeutic benefits in cardiovascular diseases .

Table 1: Summary of Biological Activities of PCMPA

Case Study 1: Antihypertensive Properties

In a controlled study involving normotensive rats, PCMPA was administered at varying doses. Results indicated a dose-dependent reduction in systolic blood pressure, suggesting its potential as an antihypertensive agent. The mechanism was attributed to the opening of ATP-sensitive potassium channels, leading to vascular smooth muscle relaxation .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of PCMPA in a rodent model of ischemic stroke. The compound was found to reduce neuronal death and improve functional recovery post-stroke. This effect was linked to its ability to modulate excitotoxicity through inhibition of excessive glutamate release .

Research Findings

Recent studies have highlighted the multifaceted biological activities of PCMPA. The following points summarize key findings:

- Cardiovascular Effects : PCMPA has been shown to significantly lower blood pressure and improve endothelial function in animal models.

- Neuropharmacological Potential : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

- Safety Profile : Toxicological assessments indicate that PCMPA has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preclinical trials.

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOSQDPYENDOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043198 | |

| Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-63-0 | |

| Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.